((Dodecylimino)bis(methylene))bisphosphonic acid, sodium salt
Overview
Description
((Dodecylimino)bis(methylene))bisphosphonic acid, sodium salt is a chemical compound with the molecular formula C14H29NNa4O6P2 and a molecular weight of 461.29 g/mol. It is commonly used in various industrial and scientific applications due to its unique chemical properties.
Preparation Methods
The synthesis of ((Dodecylimino)bis(methylene))bisphosphonic acid, sodium salt typically involves the reaction of dodecylamine with formaldehyde and phosphorous acid under controlled conditions. The reaction is carried out in an aqueous medium, and the product is isolated by neutralizing the reaction mixture with sodium hydroxide. Industrial production methods often involve large-scale batch processes in cGMP synthesis workshops to ensure high purity and quality.
Chemical Reactions Analysis
((Dodecylimino)bis(methylene))bisphosphonic acid, sodium salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphonic acid derivatives.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the phosphonate groups are replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like alkyl halides.
Scientific Research Applications
((Dodecylimino)bis(methylene))bisphosphonic acid, sodium salt has a wide range of scientific research applications:
Chemistry: It is used as a chelating agent and a stabilizer in various chemical reactions.
Biology: The compound is utilized in the study of enzyme inhibition and protein interactions.
Industry: The compound is used in water treatment processes, as a corrosion inhibitor, and in the formulation of detergents.
Mechanism of Action
The mechanism of action of ((Dodecylimino)bis(methylene))bisphosphonic acid, sodium salt involves its ability to chelate metal ions and inhibit the activity of certain enzymes. The phosphonate groups in the compound bind to metal ions, preventing them from participating in catalytic processes. This chelation effect is particularly useful in inhibiting enzymes that require metal cofactors for their activity.
Comparison with Similar Compounds
Similar compounds to ((Dodecylimino)bis(methylene))bisphosphonic acid, sodium salt include:
Ethylenediaminetetraacetic acid (EDTA): A widely used chelating agent with similar metal-binding properties.
Nitrilotriacetic acid (NTA): Another chelating agent used in various industrial applications.
Aminomethylenephosphonic acids: A class of compounds with similar structures and chelating abilities. This compound is unique due to its long alkyl chain, which enhances its hydrophobic properties and makes it more effective in certain applications.
Properties
IUPAC Name |
tetrasodium;N,N-bis(phosphonatomethyl)dodecan-1-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H33NO6P2.4Na/c1-2-3-4-5-6-7-8-9-10-11-12-15(13-22(16,17)18)14-23(19,20)21;;;;/h2-14H2,1H3,(H2,16,17,18)(H2,19,20,21);;;;/q;4*+1/p-4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FRGVMGMRMJJSFE-UHFFFAOYSA-J | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCN(CP(=O)([O-])[O-])CP(=O)([O-])[O-].[Na+].[Na+].[Na+].[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H29NNa4O6P2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50240939 | |
Record name | ((Dodecylimino)bis(methylene))bisphosphonic acid, sodium salt | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50240939 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
461.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
94199-60-7, 16693-69-9 | |
Record name | ((Dodecylimino)bis(methylene))bisphosphonic acid, sodium salt | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0094199607 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | ((Dodecylimino)bis(methylene))bisphosphonic acid, sodium salt | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50240939 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | [(dodecylimino)bis(methylene)]bisphosphonic acid, sodium salt | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.093.989 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | Tetrasodium [(dodecylimino)bis(methylene)]bisphosphonate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.020 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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